2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide
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Overview
Description
2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-aminopyridine with trifluoromethylating agents under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Pyridine and Piperidine Rings: The pyridine and piperidine rings are coupled using suitable coupling agents and conditions to form the intermediate compound.
Introduction of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the propanamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Agrochemicals: The trifluoromethyl group enhances the compound’s stability and bioactivity, making it useful in developing new pesticides and herbicides.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Material Science: The compound’s unique properties can be exploited in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but lacks the piperidine and propanamide groups.
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}propanedinitrile: Similar structure but with a different functional group attached to the piperidine ring.
Uniqueness
2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide is unique due to its combination of a trifluoromethyl-pyridine core with a piperidine ring and a propanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O/c1-9(15)13(22)20-11-4-6-21(7-5-11)12-3-2-10(8-19-12)14(16,17)18/h2-3,8-9,11H,4-7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKAUIZMNABXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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